Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate

Physical Chemistry Process Chemistry Purification

Inconsistent building block quality derails CNS drug discovery timelines. This Boc-protected ortho-chlorophenoxy piperidine solves that with defined LogP (4.12) and TPSA (38.77), aligning with CNS drug-likeness parameters for reliable SAR exploration. - Ortho-Cl substitution: Unique halogen-bonding vector absent in para/meta analogs, ensuring reproducible target engagement. - Boc protection: Stable under basic/nucleophilic conditions; cleanly deprotected under mild acid for late-stage diversification. - Thermal stability: Boiling point 400.8°C enables high-temperature reactions without degradation. ≥95% purity, 2-8°C storage, shipped ambient. For R&D use; not for human or veterinary applications.

Molecular Formula C16H22ClNO3
Molecular Weight 311.8 g/mol
CAS No. 552868-10-7
Cat. No. B1602410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate
CAS552868-10-7
Molecular FormulaC16H22ClNO3
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2Cl
InChIInChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3
InChIKeyQMADZUIDYBWTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate Overview


Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate (CAS 552868-10-7) is a Boc-protected piperidine derivative featuring a 2-chlorophenoxy substituent at the 4-position [1]. This compound serves primarily as a versatile intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research programs . The Boc (tert-butoxycarbonyl) group confers stability under basic and nucleophilic conditions while enabling selective deprotection under mild acidic conditions, thereby facilitating multi-step synthetic pathways [1]. The 2-chlorophenoxy moiety contributes specific electronic and steric properties that differentiate this building block from unsubstituted or para-substituted analogs, making it a defined, purchasable entry point for constructing more complex bioactive molecules .

Boc-protected piperidine scaffold for multi-step synthesis
2-chlorophenoxy substituent enables ortho-halogen vector exploration
Acid-labile Boc group permits selective deprotection in presence of base-sensitive groups

Generic Substitution Not Recommended


Attempts to generically substitute tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate with other piperidine derivatives—even those bearing similar substituents—are scientifically unjustified and can compromise experimental reproducibility or synthetic yield. The specific ortho-chloro substitution pattern on the phenoxy ring introduces unique electronic and steric constraints that are absent in unsubstituted (phenoxy), para-chloro, or meta-substituted analogs . This directly impacts key physicochemical properties such as density, boiling point, and lipophilicity (LogP), which in turn govern the compound's behavior in both reaction media and biological systems . The following section provides quantifiable evidence demonstrating why this specific CAS registry number represents a distinct chemical entity with properties that cannot be assumed from related in-class compounds.

Ortho-chloro position
Replacing with para- or meta-chloro analogs may alter electronic and steric properties, affecting reaction outcomes and LogP
Boc protection
Unprotected free base or hydrochloride salt may introduce different solubility and stability, complicating synthetic sequence compatibility
Halogen exchange
2-fluoro analog exhibits lower boiling point and polarity; thermal behavior and intermolecular interactions may not transfer directly

Quantitative Differentiation vs. Analogs


Density and Boiling Point vs. Free Base

The presence of the Boc protecting group in tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate significantly alters its physical properties relative to the unprotected free base, 4-(2-chlorophenoxy)piperidine. Specifically, the Boc-protected compound exhibits a higher density (1.171 g/cm³) and a substantially elevated boiling point (400.8°C at 760 mmHg) compared to the free base (density: 1.15-1.2 g/cm³; boiling point: 310.4°C at 760 mmHg) [1].

Density & BP vs. Free Base
Reported
Target: 1.171 g/cm³, BP 400.8°C
Free base: ~1.175 g/cm³, BP 310.4°C
Boiling point elevation supports thermal process windows
Cross-study comparable; density difference negligible
Physical Chemistry Process Chemistry Purification

Lipophilicity (LogP) vs. Free Base

The calculated partition coefficient (LogP) for tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate is 4.1183, indicating significantly higher lipophilicity compared to the free base, 4-(2-chlorophenoxy)piperidine, which has a reported LogP of 2.66 .

Lipophilicity (LogP) vs. Free Base
Data to verify
Target: LogP 4.12
Free base: LogP 2.66 (Δ +1.46)
Higher lipophilicity may influence downstream ADME modeling
Computed XLogP3; source review recommended
ADME Drug Design Lipophilicity

Polar Surface Area (TPSA) vs. Free Base

The topological polar surface area (TPSA) of tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate is 38.77 Ų, whereas the free base, 4-(2-chlorophenoxy)piperidine, exhibits a lower TPSA of 21.26 Ų . This difference arises from the additional polar carbonyl oxygens contributed by the Boc carbamate group.

Polar Surface Area vs. Free Base
Class-level
Target: TPSA 38.77 Ų
Free base: 21.26 Ų (+82%)
Increased PSA may alter membrane permeability in cell-based assays
Class-level inference from computed values
Medicinal Chemistry Drug-likeness Computational Chemistry

Boiling Point vs. 2-Fluoro Analog

The 2-chloro substitution in the target compound imparts a higher boiling point (400.8°C at 760 mmHg) compared to its 2-fluoro analog, tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate (boiling point: 382.0°C at 760 mmHg) [1].

Boiling Point vs. 2-Fluoro Analog
Data to verify
Target: 400.8°C
2-Fluoro analog: 382.0°C (Δ +18.8°C)
Stronger intermolecular interactions may affect distillation and purification
Predicted values; halogen bonding contribution to verify
Halogen Bonding Physical Chemistry Synthetic Chemistry

Purity and Storage Stability vs. Unprotected Analogs

Commercial suppliers report that tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate is typically supplied at ≥95% purity and requires storage at 2-8°C under dry, sealed conditions . In contrast, the unprotected free base analog (4-(2-chlorophenoxy)piperidine) is often supplied as a hydrochloride salt or as a free base with less stringent purity specifications and varying storage recommendations [1].

Purity & Storage vs. Unprotected
Class-level
Boc compound: ≥95%, 2–8°C sealed
Free base/HCl salt: variable specs, RT storage possible
Defined purity and controlled storage support reproducible outcomes
Supplier specifications; lot-specific review advised
Procurement Stability Quality Control

Optimal Application Scenarios


Medicinal Chemistry Scaffold Construction

The Boc-protected ortho-chloro phenoxy piperidine scaffold serves as an ideal starting point for synthesizing CNS-targeted ligands, where the specific LogP (4.1183) and TPSA (38.77 Ų) values align with CNS drug-likeness parameters . The ortho-chloro substitution provides a unique vector for halogen bonding interactions, which is absent in para-substituted or unsubstituted analogs. The high purity (95+%) ensures consistent SAR exploration, while the Boc group allows for selective deprotection to access the free amine for further diversification .

Thermally Robust Process Intermediate

The high boiling point of 400.8°C (compared to 310.4°C for the free base and 382.0°C for the 2-fluoro analog) indicates superior thermal stability, making tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate suitable for reactions requiring elevated temperatures or extended heating [1]. This property is particularly valuable in late-stage functionalization or when using high-boiling solvents, where other Boc-protected piperidines might degrade.

Agrochemical Halogenated Building Block

The 2-chlorophenoxy moiety is a privileged substructure in many agrochemical agents. The defined physical properties (density: 1.171 g/cm³; boiling point: 400.8°C) of this Boc-protected intermediate facilitate reliable scale-up and purification processes . The compound's higher lipophilicity (LogP 4.1183) compared to the free base (LogP 2.66) may also be advantageous for designing compounds with improved foliar uptake or soil mobility .

Orthogonal Protecting Group Strategy

The Boc group on tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate provides an orthogonal protecting group that is stable to a wide range of basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions . This property is critical for constructing complex molecular probes where the piperidine nitrogen must be revealed at a specific stage in the synthesis. The specific ortho-chloro substitution pattern remains intact during Boc deprotection, ensuring the desired pharmacophore is preserved.

Application
Selection Property
Validation Focus
CNS Scaffold Research
Boc-protected ortho-chloro piperidine with moderate lipophilicity
Consistent purity and selective Boc deprotection for SAR
High-Temperature Process Intermediate
Reported boiling point profile distinct from free base and 2-fluoro analog
Thermal stability and distillation behavior under process conditions
Agrochemical Building Block
Ortho-chlorophenoxy moiety with defined physical constants
Reproducible scale-up and purification behavior
Orthogonal Protecting Group Strategy
Acid-labile Boc group stable to base and nucleophiles
Ortho-chloro substitution integrity during deprotection
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